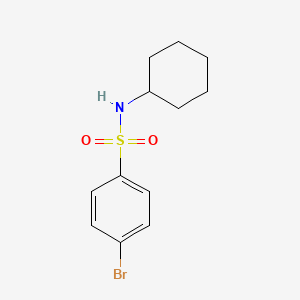

4-bromo-N-cyclohexylbenzenesulfonamide

描述

Contextualization within Modern Organic and Medicinal Chemistry Research

The sulfonamide functional group is a cornerstone in the development of therapeutic agents, a legacy that began with the discovery of the antibacterial properties of prontosil, a precursor to sulfanilamide. In contemporary organic and medicinal chemistry, the benzenesulfonamide (B165840) scaffold continues to be a privileged structure, serving as a versatile framework for the design of a multitude of biologically active compounds. nih.gov Its prevalence stems from its ability to act as a potent zinc-binding group, a feature that is critical for the inhibition of metalloenzymes. nih.gov A prime example of this is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in numerous physiological and pathological processes, including pH regulation, CO2 homeostasis, glaucoma, and tumorigenesis. nih.govnih.govnih.gov The development of sulfonamide-based inhibitors for specific CA isoforms, particularly those associated with tumors like hCA IX and hCA XII, is an active and promising area of cancer research. nih.govresearchgate.netmdpi.com The chemical robustness of the sulfonamide group and the synthetic accessibility of its derivatives allow for extensive structural modifications, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

Overview of Halogenated Benzenesulfonamide Scaffolds in Synthetic Endeavors

The incorporation of halogen atoms, such as bromine, into the benzenesulfonamide scaffold is a widely employed strategy in medicinal chemistry to enhance the potency and selectivity of drug candidates. nih.gov Halogens can influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of benzenesulfonamides, a halogen substituent on the benzene (B151609) ring can orient the molecule within the active site of an enzyme, thereby affecting its inhibitory profile. nih.gov For instance, studies on various substituted benzenesulfonamides have demonstrated that the presence of a bromine atom can lead to a significant increase in inhibitory activity against certain carbonic anhydrase isoforms. researchgate.netmdpi.com The synthesis of halogenated benzenesulfonamides is often achieved through established methods, such as the Friedel-Crafts sulfonylation of a halogenated benzene derivative. mdpi.com This allows for the systematic exploration of structure-activity relationships (SAR) by varying the position and nature of the halogen substituent.

Research Trajectories for N-Cyclohexylbenzenesulfonamide Analogues

The N-substituent of a benzenesulfonamide plays a crucial role in determining its biological activity and selectivity. While primary sulfonamides have been extensively studied, research into N-substituted derivatives, including those with a cyclohexyl group, has opened new avenues for developing isoform-selective inhibitors. nih.govnih.gov The cyclohexyl group, being a bulky and lipophilic moiety, can influence the orientation of the entire molecule within a protein's binding pocket. This can lead to interactions with specific amino acid residues that are not accessible to smaller or more polar N-substituents. nih.govnih.gov Research into N-cyclohexylbenzenesulfonamide analogues and other N-substituted derivatives aims to exploit these steric and hydrophobic interactions to achieve greater selectivity for specific enzyme isoforms, thereby potentially reducing off-target effects. nih.govnih.gov The systematic modification of the N-substituent is a key strategy in the rational design of new therapeutic agents with improved efficacy and safety profiles. nih.govnih.gov

Chemical and Physical Properties of 4-bromo-N-cyclohexylbenzenesulfonamide

The following tables provide a summary of the key chemical and physical properties of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound. nih.gov |

| CAS Number | 7454-76-4. nih.govsynquestlabs.com |

| Molecular Formula | C12H16BrNO2S. nih.govnih.govsynquestlabs.com |

| Molecular Weight | 318.24 g/mol . nih.gov |

| ChEMBL ID | CHEMBL1540418. nih.gov |

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic. nih.gov |

| Space Group | P21/c. nih.gov |

| a | 11.2539 (5) Å. nih.gov |

| b | 6.2575 (3) Å. nih.gov |

| c | 19.9743 (10) Å. nih.gov |

| β | 97.214 (3)°. nih.gov |

| Volume | 1395.48 (11) ų. nih.gov |

Detailed Research Findings

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction. nih.gov The molecule adopts an L-shaped conformation, which is characterized by a C1–S1–N1–C7 torsion angle of -77.8 (3)°. nih.gov The cyclohexyl ring is in a standard chair conformation. nih.gov

In the crystal structure, the molecules are linked by N—H···O hydrogen bonds, forming chains that propagate along the b-axis. nih.gov Specifically, the hydrogen atom on the nitrogen of the sulfonamide group forms a hydrogen bond with one of the sulfonyl oxygen atoms of an adjacent molecule. nih.gov The second sulfonyl oxygen atom is involved in short intramolecular C—H···O contacts. nih.gov This packing arrangement highlights the importance of hydrogen bonding in the solid-state structure of this compound. nih.gov

Structure

3D Structure

属性

IUPAC Name |

4-bromo-N-cyclohexylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATZMSCJHBJRTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355013 | |

| Record name | 4-bromo-N-cyclohexylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7454-76-4 | |

| Record name | 4-bromo-N-cyclohexylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Bromo N Cyclohexylbenzenesulfonamide

Established Synthetic Pathways for the Derivatization of 4-Bromobenzenesulfonyl Chloride with Cyclohexylamine (B46788)

The most conventional and direct method for preparing 4-bromo-N-cyclohexylbenzenesulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine. This nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride is a cornerstone of sulfonamide synthesis.

A typical procedure involves dissolving 4-bromobenzenesulfonyl chloride in a suitable solvent, such as distilled water, and adding cyclohexylamine with continuous stirring at room temperature. To facilitate the reaction and neutralize the hydrochloric acid byproduct, a base is essential. A 3% sodium carbonate solution is commonly used to maintain the pH of the reaction mixture at 8. This ensures the amine is sufficiently nucleophilic and drives the reaction towards the formation of the desired sulfonamide.

Reaction Optimization Studies and Yield Enhancement Protocols

While specific optimization studies for the synthesis of this compound are not extensively documented in dedicated literature, general principles for enhancing the yield and purity of sulfonamides are widely applicable. Key parameters for optimization include the choice of base, solvent, reaction temperature, and stoichiometry of the reactants.

For instance, the use of polymer-supported pyridine (B92270) as a base in dichloromethane (B109758) has been reported to afford high yields in the synthesis of other aromatic sulfonamides. rsc.org The choice of an appropriate base is crucial; organic bases like pyridine or triethylamine, or inorganic bases such as sodium carbonate or sodium hydroxide, are frequently employed to scavenge the HCl generated during the reaction. rsc.org Microwave-assisted synthesis has also emerged as a technique to accelerate reaction rates and improve yields in the preparation of sulfonamides from sulfonic acids, which proceed via a sulfonyl chloride intermediate. rsc.org

The following table outlines key variables and their potential impact on the synthesis of sulfonamides, which can be adapted for the optimization of this compound production.

| Parameter | Variation | Potential Effect on Yield and Purity |

| Base | Pyridine, Triethylamine, Na2CO3, NaOH | Influences nucleophilicity of the amine and neutralizes HCl byproduct, affecting reaction rate and completeness. |

| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile (B52724), Water | Affects solubility of reactants and can influence the reaction mechanism and rate. |

| Temperature | 0 °C to Reflux | Higher temperatures can increase reaction rate but may also lead to side products. |

| Reactant Ratio | Equimolar or excess amine | Using a slight excess of the amine can help drive the reaction to completion. |

| Agitation | Stirring, Shaking | Ensures homogeneity of the reaction mixture, which is crucial for consistent results. |

This table presents general optimization parameters for sulfonamide synthesis, adaptable for the target compound.

Role of Catalysis in the Formation of this compound

The direct reaction between sulfonyl chlorides and primary or secondary amines typically does not require a catalyst. However, catalysis plays a significant role in alternative and more advanced synthetic routes to sulfonamides. For instance, palladium-catalyzed methods have been developed for the preparation of arylsulfonyl chlorides and their subsequent one-pot conversion to sulfonamides from arylboronic acids. nih.gov This approach offers significant functional group tolerance under mild conditions. nih.gov

Copper-based catalysts are also prominent in modern sulfonamide synthesis, particularly for the N-arylation of primary sulfonamides with arylboronic acids. jsynthchem.com These catalysts are often favored due to their lower cost and toxicity compared to other transition metals. jsynthchem.com While not directly applied in the standard synthesis of this compound from its sulfonyl chloride, these catalytic methods represent important advancements in the broader field of sulfonamide chemistry.

Furthermore, metal-free catalytic systems have been explored. For example, ammonium (B1175870) iodide has been used as a catalyst in the synthesis of aryl sulfonyl hydrazides, which are precursors to sulfonamides. rsc.org

Solvent Effects and Reaction Kinetics in Sulfonamide Synthesis

The solvent plays a critical role in the kinetics and mechanism of the reaction between sulfonyl chlorides and amines. The solvolysis of arenesulfonyl chlorides is generally considered to proceed via a bimolecular nucleophilic substitution mechanism, which is often concerted. rsc.org Polar aprotic solvents are known to favor S(_N)2 reactions by enhancing the reactivity of the nucleophile. nih.gov In contrast, polar protic solvents can stabilize the nucleophile through hydrogen bonding, potentially slowing down an S(_N)2 reaction. jsynthchem.com However, for reactions that may have some S(_N)1 character, polar protic solvents can stabilize the carbocation-like transition state, thereby accelerating the reaction. nih.gov

Kinetic studies on the chloride-chloride exchange in arenesulfonyl chlorides have shown that the reaction follows second-order kinetics. organic-chemistry.org The reactivity is influenced by substituents on the aromatic ring, with a positive Hammett ρ-value indicating that electron-withdrawing groups accelerate the reaction by making the sulfur atom more electrophilic. organic-chemistry.org Interestingly, ortho-alkyl groups have been observed to cause a counterintuitive acceleration of the substitution, which has been attributed to the relief of steric strain in the transition state. organic-chemistry.orgnih.gov

Novel Approaches to this compound Synthesis

Recent advancements in organic synthesis have led to the development of novel, more efficient, and environmentally benign methods for preparing sulfonamides. These approaches, while not yet specifically reported for this compound, offer promising alternative synthetic strategies.

One-Pot Synthetic Strategies from Thiol Precursors

One-pot syntheses of sulfonamides from thiols have gained significant attention as they circumvent the need to isolate often unstable and toxic sulfonyl chloride intermediates. rsc.orgresearchgate.net These methods typically involve the in situ oxidation of a thiol to the corresponding sulfonyl chloride, which then reacts with an amine in the same reaction vessel. organic-chemistry.org

A common approach utilizes N-chlorosuccinimide (NCS) as an oxidant in the presence of a chloride source like tetrabutylammonium (B224687) chloride in acetonitrile and water. organic-chemistry.org This system efficiently converts a variety of thiols to their sulfonyl chlorides at room temperature, which can then be reacted with a range of amines to produce sulfonamides in high yields. organic-chemistry.org For the synthesis of this compound, this would involve starting from 4-bromothiophenol.

The following table summarizes a general procedure for the one-pot synthesis of sulfonamides from thiols using NCS.

| Reactant 1 | Reactant 2 | Oxidant System | Solvent | Product |

| Thiol | Amine | NCS, Bu4NCl, H2O | Acetonitrile | Sulfonamide |

| e.g., 4-Bromothiophenol | e.g., Cyclohexylamine | This compound |

This table illustrates a general one-pot synthetic route adaptable for the target compound. organic-chemistry.org

Investigation of Oxidative Coupling Mechanisms in Sulfonamide Formation

The direct oxidative coupling of thiols and amines represents a highly atom-economical and environmentally friendly route to sulfonamides. rsc.orgrsc.org Electrochemical methods have emerged as a powerful tool for this transformation, driven by electricity without the need for chemical oxidants. nih.govacs.org

The proposed mechanism for the electrochemical oxidative coupling involves several key steps. rsc.orgacs.org Initially, the thiol undergoes anodic oxidation to form a disulfide. acs.org Subsequently, the amine is oxidized to an aminium radical intermediate. nih.govacs.org This radical then reacts with the disulfide to generate a sulfenamide. nih.govacs.org Finally, two consecutive oxidation steps of the sulfenamide, proceeding through a sulfinamide intermediate, yield the final sulfonamide product. nih.govrsc.org

Cyclovoltammetry studies have helped to elucidate the oxidation potentials of the various intermediates in this process, confirming the stepwise nature of the reaction. nih.gov This direct coupling of readily available thiols and amines offers a streamlined and sustainable alternative to traditional methods. rsc.orgnih.gov

Green Chemistry Principles in Synthetic Route Development

The synthesis of sulfonamides, including this compound, has traditionally relied on the reaction of a sulfonyl chloride with an amine in the presence of a base, often using hazardous solvents like dichloromethane or dimethylformamide. researchgate.net Modern synthetic chemistry, however, increasingly incorporates the principles of green chemistry to develop more environmentally benign and efficient protocols. These advancements focus on minimizing waste, avoiding toxic substances, and improving energy efficiency.

Several green strategies are applicable to the synthesis of this compound from its precursors, 4-bromobenzenesulfonyl chloride and cyclohexylamine. These methods aim to replace hazardous solvents and reagents with safer alternatives.

Eco-friendly Solvents:

Water: Recognized as the ultimate green solvent, water has been successfully used for the synthesis of sulfonamide derivatives. researchgate.nettandfonline.com The reaction of a sulfonyl chloride with an amine can be performed in an aqueous medium, often with a base like sodium carbonate to neutralize the HCl formed. tandfonline.com The poor solubility of the final sulfonamide product in water can simplify purification, as it often precipitates out and can be collected by simple filtration. researchgate.net

Deep Eutectic Solvents (DESs): These solvents, which are mixtures of compounds that form a eutectic with a melting point lower than the individual components, are gaining traction as green reaction media. Choline chloride-based DESs, such as those combined with glycerol (B35011) or urea, have been used for sulfonamide synthesis at ambient temperatures, offering high yields and reusability of the solvent system. researchgate.net

Polyethylene Glycol (PEG-400): PEG-400 is a non-toxic, biocompatible, and recoverable solvent that has been employed for sulfonamide synthesis. Reactions can be carried out at elevated temperatures to afford high yields of the desired product. tandfonline.com

Alternative Reagents and Methodologies:

Mechanochemistry: Solvent-free mechanochemical approaches offer a significant green advantage by eliminating solvent waste entirely. A one-pot, double-step procedure using solid sodium hypochlorite (B82951) (NaOCl·5H₂O) has been developed for the synthesis of sulfonamides from disulfides. rsc.org This method involves a tandem oxidation-chlorination followed by amination. rsc.org

One-Pot Syntheses: Combining multiple reaction steps into a single pot reduces waste, saves time, and minimizes energy consumption. researchgate.net For instance, methods have been developed for the in situ generation of sulfonyl chlorides from thiols using oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), followed immediately by reaction with an amine to yield the sulfonamide. rsc.org

Mechanistic Elucidation of Key Reaction Steps

The formation of this compound from 4-bromobenzenesulfonyl chloride and cyclohexylamine is a classic example of nucleophilic substitution at a sulfur center. The mechanism is highly analogous to the well-studied nucleophilic acyl substitution that occurs at a carbonyl carbon. youtube.com

Detailed Analysis of Nucleophilic Acyl Substitution Pathways

The primary pathway for the formation of the S-N bond in this compound is a nucleophilic substitution reaction. In this process, the cyclohexylamine acts as the nucleophile, and the sulfur atom of the 4-bromobenzenesulfonyl chloride serves as the electrophile. youtube.comcbijournal.com

The reaction proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electron-deficient sulfur atom of the 4-bromobenzenesulfonyl group. youtube.com

Leaving Group Departure: The sulfur is bonded to a good leaving group, chloride (Cl⁻). The attack by the amine nitrogen leads to the displacement of the chloride ion. youtube.com

Identification and Characterization of Reaction Intermediates

The mechanism of sulfonamide formation is often described as an addition-elimination process, which implies the formation of a transient intermediate species. nih.gov

Tetrahedral Adduct: Upon nucleophilic attack by the amine on the sulfonyl sulfur, a short-lived, high-energy tetrahedral intermediate is proposed to form. nih.gov This adduct would feature a pentacoordinate sulfur atom. For the synthesis of this compound, this intermediate would be [4-Br-C₆H₄-S(O)₂(Cl)(NH₂-C₆H₁₁)]⁻.

Kinetic Control: The formation of the sulfonamide is a kinetically controlled process. nih.gov The forward reaction, involving the attack of the N-silylated amine on the sulfonyl halide, is favored with sulfonyl chlorides, while the reverse reaction is more significant with less reactive sulfonyl fluorides. nih.gov

While direct spectroscopic observation of such intermediates in the synthesis of this specific compound is challenging due to their transient nature, their existence is inferred from kinetic studies and mechanistic proposals for related sulfonyl transfer reactions. nih.gov

Theoretical Studies on Transition States in this compound Formation

Theoretical and computational studies, typically using Density Functional Theory (DFT), provide significant insight into the transition states of chemical reactions. While specific studies on this compound may not be widely published, research on analogous benzenesulfonamides offers a clear picture of the likely transition state. mdpi.com

Transition State Geometry: Computational models for related reactions, such as the reaction between N-silylamines and sulfonyl chlorides, suggest a transition state that resembles the tetrahedral intermediate. nih.gov This state involves the partial formation of the S-N bond and the partial breaking of the S-Cl bond.

Energy Barriers: Gas-phase studies on the conformation of benzenesulfonamides show that the arrangement of the groups around the S-N bond is crucial. mdpi.com Theoretical calculations on the reaction of sulfonyl fluorides and chlorides with N-silylamines indicate that while the reaction with sulfonyl fluoride (B91410) is more exothermic (due to the formation of a strong Si-F bond), the reaction with sulfonyl chloride is kinetically favored, implying a lower activation energy barrier for the transition state. nih.gov The interaction between substituents on the benzene (B151609) ring and the sulfonamide group can also influence the energy of the transition state. mdpi.com For this compound, the electronic properties of the bromine atom and the steric bulk of the cyclohexyl group would be key factors determining the precise geometry and energy of the transition state.

Advanced Crystallographic Investigations of 4 Bromo N Cyclohexylbenzenesulfonamide

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of 4-bromo-N-cyclohexylbenzenesulfonamide has determined that it crystallizes in the monoclinic system. nih.gov The interaction of X-rays with the crystalline sample produces a diffraction pattern that, when analyzed, reveals the precise arrangement of atoms in the crystal lattice. carleton.edu This powerful technique allows for the detailed characterization of the molecular structure. rigaku.com

Crystal Data for this compound

| Parameter | Value |

|---|---|

| Formula | C₁₂H₁₆BrNO₂S |

| Molecular Weight | 318.24 g/mol |

| Crystal System | Monoclinic |

| a | 11.2539 (5) Å |

| b | 6.2575 (3) Å |

| c | 19.9743 (10) Å |

| β | 97.214 (3)° |

| Volume | 1395.48 (11) ų |

| Z | 4 |

Data sourced from Acta Crystallographica Section E. nih.gov

The orientation of the sulfonyl group's oxygen atoms and the nitrogen atom relative to the bromophenyl ring further defines the molecular conformation. The C2–C1–S1–O1 torsion angle is -109.1 (3)°, while the C2–C1–S1–N1 angle is 136.8 (3)°. nih.gov In contrast, the O2 oxygen atom is nearly coplanar with the benzene (B151609) ring, as indicated by the much smaller C2–C1–S1–O2 torsion angle of 18.8 (4)°. nih.gov

Selected Torsion Angles for this compound

| Torsion Angle | Value (°) |

|---|---|

| C1–S1–N1–C7 | -77.8 (3) |

| C2–C1–S1–O1 | -109.1 (3) |

| C2–C1–S1–O2 | 18.8 (4) |

| C2–C11–S1–N1 | 136.8 (3) |

Data sourced from Acta Crystallographica Section E. nih.gov

The sulfur atom at the core of the sulfonamide group exhibits a distorted tetrahedral geometry. nih.gov This is a common feature in sulfonamides. The bond angles around the sulfur atom deviate from the ideal tetrahedral angle of 109.5° due to the different electronic environments of the attached groups (the bromophenyl ring, the nitrogen atom, and two oxygen atoms). For instance, in a closely related molecule, N-cyclohexyl-4-methoxybenzenesulfonamide, the O—S—O bond angle is significantly larger at 120.39 (18)°, while other angles like O—S—N and O—S—C are closer to the tetrahedral ideal. nih.gov These parameters are crucial for understanding the electronic and steric properties of the molecule.

Representative Bond Lengths and Angles in Sulfonamides

| Bond/Angle | Typical Value |

|---|---|

| S–O | ~1.43 Å |

| S–N | ~1.59 Å |

| S–C | ~1.75 Å |

| O–S–O | ~120° |

| O–S–N | ~108° |

| O–S–C | ~107° |

| N–S–C | ~109° |

Values are representative and based on data from analogous structures like N-Cyclohexyl-4-methoxybenzenesulfonamide. nih.gov

The cyclohexyl group attached to the sulfonamide nitrogen adopts a stable and regular chair conformation. nih.gov This is the most common and lowest-energy conformation for cyclohexane (B81311) rings. chemrxiv.org The specific geometry of this chair can be quantified using Cremer-Pople puckering parameters, which describe the out-of-plane deviations of the ring atoms. chemrxiv.org For example, in the analogous 4-chloro-N-cyclohexylbenzenesulfonamide, the puckering parameters are Q = 0.536 (4) Å, θ = 180.0 (4)°, and φ = 196 (16)°, confirming a distinct chair geometry. nih.gov These parameters provide a precise mathematical description of the ring's shape beyond a simple qualitative label. chemrxiv.org

Supramolecular Architecture and Crystal Packing Studies

The most significant intermolecular interaction governing the crystal packing of this compound is the classical N—H⋯O hydrogen bond. nih.govnih.gov In this interaction, the hydrogen atom attached to the sulfonamide nitrogen (N1) acts as a hydrogen bond donor, while one of the sulfonyl oxygen atoms (O1) from an adjacent molecule acts as the acceptor. nih.gov This specific N1—H1n⋯O1i interaction, with a bond angle of 169 (3)°, is strong and highly directional. nih.gov The repeated formation of these hydrogen bonds links the molecules head-to-tail, creating one-dimensional C(4) chains that propagate along the b-axis of the crystal lattice. nih.gov

Intermolecular Hydrogen Bond Geometry

| D—H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | D–H⋯A (°) |

|---|---|---|---|---|

| N1—H1n⋯O1ⁱ | 0.88 (3) | 2.03 (3) | 2.898 (4) | 169 (3) |

Symmetry code: (i) x, 1+y, z. Data sourced from Acta Crystallographica Section E. nih.gov

In addition to the strong intermolecular hydrogen bonds, weaker intramolecular contacts also play a role in stabilizing the specific conformation of the molecule. nih.gov In this compound, the second sulfonyl oxygen atom (O2), which is not involved in the primary intermolecular hydrogen bonding, acts as an acceptor for two short intramolecular C—H⋯O contacts. nih.govnih.gov These contacts involve hydrogen atoms from the benzene ring (C2—H2) and the cyclohexyl ring (C7—H7). nih.gov The specific conformation where the O2 atom is nearly coplanar with the benzene ring facilitates the formation of these stabilizing intramolecular interactions. nih.gov

Short Intramolecular C—H⋯O Contacts

| D—H⋯A | H⋯A (Å) | D⋯A (Å) | D–H⋯A (°) |

|---|---|---|---|

| C2—H2⋯O2 | 2.53 | 2.903 (4) | 104 |

| C7—H7⋯O2 | 2.54 | 2.992 (4) | 108 |

Data sourced from Acta Crystallographica Section E. nih.gov

Characterization of Chains and Dimeric Motifs in the Solid State

The solid-state architecture of this compound is distinguished by well-defined one-dimensional chains formed through specific intermolecular interactions. nih.gov Analysis of the crystal structure reveals that the primary organizing force in the crystal packing is a classic N—H⋯O hydrogen bond. nih.gov

In this motif, the amine hydrogen (N-H) of one molecule acts as a hydrogen-bond donor to one of the sulfonyl oxygen atoms (O1) of an adjacent molecule. This interaction is repeated systematically throughout the crystal, linking the molecules head-to-tail into infinite supramolecular chains. nih.gov These chains are characterized by a C(4) graph-set motif and propagate along the researchgate.net direction, which corresponds to the b-axis of the monoclinic unit cell. nih.gov

Interactive Table: Hydrogen Bond Geometry for this compound

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) | Symmetry Operation for A |

| N1—H1···O1 | 0.86 | 2.10 | 2.929 (4) | 161 | x, y-1, z |

D = Donor atom; A = Acceptor atom. Data sourced from crystallographic studies. nih.gov

Influence of Bromine Substitution on Crystal Lattice Formation

The substitution of a bromine atom at the para-position (C4) of the benzene ring significantly influences the crystal lattice formation of this compound. The presence of this large, electronegative halogen atom impacts both the molecular conformation and the potential for various intermolecular interactions that guide the crystal packing.

Interactive Table: Crystal System and Unit Cell Parameters

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2539 (5) |

| b (Å) | 6.2575 (3) |

| c (Å) | 19.9743 (10) |

| β (°) | 97.214 (3) |

| Volume (ų) | 1395.48 (11) |

| Z (molecules/unit cell) | 4 |

Data obtained at T = 293 K. nih.gov

Spectroscopic Characterization for Structural Elucidation of 4 Bromo N Cyclohexylbenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR studies have been instrumental in assigning the specific atomic connections within 4-bromo-N-cyclohexylbenzenesulfonamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Pattern Analysis

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the distinct proton environments within the molecule. The aromatic region of the spectrum is defined by two doublets at approximately 7.81 and 7.72 ppm, each with a coupling constant of 6.8 Hz. These signals are indicative of the four protons on the para-substituted benzene (B151609) ring. The downfield chemical shifts are a result of the deshielding effect of the electron-withdrawing sulfonyl group and the bromine atom.

A signal corresponding to the proton attached to the nitrogen atom (N-H) appears as a doublet at around 4.98 ppm with a coupling constant of 7 Hz. The protons of the cyclohexyl ring give rise to a complex multiplet in the upfield region, typically observed between 1.20 and 1.79 ppm. The proton on the carbon adjacent to the nitrogen (CH-N) is observed as a distinct multiplet between 3.22 and 3.54 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| 7.81 | Doublet | 6.8 | 2H, Aromatic protons |

| 7.72 | Doublet | 6.8 | 2H, Aromatic protons |

| 4.98 | Doublet | 7.0 | 1H, N-H |

| 3.22-3.54 | Multiplet | - | 1H, CH-N |

| 1.20-1.79 | Multiplet | - | 10H, Cyclohexyl protons |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Data

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, eight distinct signals are observed. The aromatic carbons appear in the downfield region of the spectrum, with signals at 140.6, 132.3, 128.6, and 127.3 ppm. The signal at 140.6 ppm is assigned to the carbon atom of the benzene ring attached to the sulfur atom (C-S), while the peak at 127.3 ppm corresponds to the carbon atom bonded to the bromine (C-Br). The remaining two aromatic signals at 132.3 and 128.6 ppm are assigned to the other four aromatic carbons.

The carbons of the cyclohexyl ring are observed in the upfield region. The carbon atom directly bonded to the nitrogen (C-N) resonates at 52.7 ppm. The other carbons of the cyclohexyl ring appear at 33.8, 25.3, and 24.8 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 140.6 | Aromatic C-S |

| 132.3 | Aromatic C-H |

| 128.6 | Aromatic C-H |

| 127.3 | Aromatic C-Br |

| 52.7 | Cyclohexyl C-N |

| 33.8 | Cyclohexyl CH₂ |

| 25.3 | Cyclohexyl CH₂ |

| 24.8 | Cyclohexyl CH₂ |

Infrared (IR) Spectroscopy for Functional Group Analysis.rsc.org

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of key functional groups. rsc.org Strong absorption bands are observed at 1386 cm⁻¹ and 1155 cm⁻¹, which are assigned to the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, respectively. rsc.org A distinct absorption band at 3242 cm⁻¹ corresponds to the stretching vibration of the N-H bond of the sulfonamide group. rsc.org The presence of N-H⋯O hydrogen bonds in the solid state, as confirmed by crystal structure analysis, can influence the position and shape of this band. rsc.orgnih.gov

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3242 | N-H stretching |

| 1386 | Asymmetric SO₂ stretching |

| 1155 | Symmetric SO₂ stretching |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis.nih.gov

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in confirming its structure. The molecular weight of this compound is 318.23 g/mol , consistent with its molecular formula of C₁₂H₁₆BrNO₂S. nih.gov The mass spectrum would be expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is a characteristic isotopic pattern for compounds containing one bromine atom.

Integration of Spectroscopic Data for Comprehensive Structural Confirmation

The collective evidence from ¹H NMR, ¹³C NMR, and IR spectroscopy, complemented by the expected data from mass spectrometry, provides a robust and comprehensive confirmation of the structure of this compound. The NMR data precisely map the carbon-hydrogen framework and the connectivity of the atoms, while the IR spectrum confirms the presence of the key sulfonyl and N-H functional groups. The molecular weight information from mass spectrometry corroborates the molecular formula. This integrated spectroscopic approach leaves no ambiguity regarding the molecular structure of this compound.

Computational and Theoretical Studies on 4 Bromo N Cyclohexylbenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations offer a detailed view of the electronic landscape of a molecule. For 4-bromo-N-cyclohexylbenzenesulfonamide, these methods elucidate the fundamental aspects of its structure and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Vibrational Frequencies

Furthermore, DFT calculations are employed to predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. researchgate.net By analyzing the normal modes of vibration, specific spectral features can be assigned to the stretching and bending of particular bonds or functional groups within the molecule. For example, the characteristic vibrational frequencies for the S=O and N-H bonds can be calculated and compared with experimental IR spectra to validate the computational model.

Table 1: Representative Predicted vs. Experimental Vibrational Frequencies for Sulfonamides

| Functional Group | Predicted Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3350 | 3360 |

| C=C Aromatic Stretch | 1580 | 1585 |

| Asymmetric SO₂ Stretch | 1330 | 1340 |

| Symmetric SO₂ Stretch | 1160 | 1170 |

| C-S Stretch | 830 | 835 |

Note: This table contains representative data for sulfonamides and is intended for illustrative purposes.

Conformational Analysis using Ab Initio and Semi-Empirical Methods

The cyclohexyl group in this compound can adopt several conformations, and there can be rotation around the S-N and N-C bonds. Conformational analysis using ab initio (such as Hartree-Fock) and semi-empirical methods helps to identify the most stable conformers and the energy barriers between them. nih.gov These studies reveal the flexibility of the molecule and the relative populations of different conformations at a given temperature. The results of these analyses are often presented as a potential energy surface, mapping the energy of the molecule as a function of one or more torsional angles.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule can be visualized to identify which atoms are most involved in these frontier orbitals. mdpi.com Generally, in benzenesulfonamides, the HOMO is localized on the substituted benzene (B151609) ring, while the LUMO is distributed over the sulfonyl group and the benzene ring.

Table 2: Representative FMO Data for a Substituted Benzenesulfonamide (B165840)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: This table contains representative data for a substituted benzenesulfonamide and is intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamics

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer insights into the time-dependent behavior of a molecule. tandfonline.com For this compound, MD simulations can model the movements of atoms and changes in conformation over time in a simulated environment, such as in a solvent or interacting with a biological macromolecule. These simulations can reveal the accessible conformational space, the flexibility of the cyclohexyl ring and the benzenesulfonamide core, and the dynamics of intramolecular hydrogen bonding. tandfonline.com

Prediction of Spectroscopic Parameters via Computational Models

Computational models are valuable for predicting various spectroscopic parameters beyond vibrational frequencies. For instance, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These predicted spectra can be compared with experimental data to aid in the structural elucidation of the molecule and its conformers. PubChem provides some computed spectral information for this compound, including a predicted ¹³C NMR spectrum. nih.gov

Intermolecular Interaction Energy Calculations in Model Systems

In the solid state and in solution, molecules of this compound interact with each other and with solvent molecules. nih.gov Quantum chemical calculations can be used to determine the strength and nature of these intermolecular interactions, such as hydrogen bonds (e.g., N-H···O=S) and π-π stacking interactions between the benzene rings. nih.gov By calculating the interaction energies between molecular pairs or clusters, the forces that govern the crystal packing and self-assembly in solution can be quantified. nih.gov These calculations are crucial for understanding the supramolecular chemistry of this compound.

Table 3: Representative Intermolecular Interaction Energies in Sulfonamide Dimers

| Interaction Type | Calculated Energy (kcal/mol) |

|---|---|

| N-H···O Hydrogen Bond | -5.0 to -8.0 |

| C-H···O Hydrogen Bond | -1.5 to -3.0 |

| π-π Stacking | -2.0 to -4.0 |

Note: This table contains representative data for sulfonamide interactions and is intended for illustrative purposes.

Chemical Reactivity and Derivatization Studies of 4 Bromo N Cyclohexylbenzenesulfonamide

Substitution Reactions at the Bromine Center

The presence of a bromine atom on the phenyl ring of 4-bromo-N-cyclohexylbenzenesulfonamide offers a prime site for the introduction of molecular diversity through various substitution reactions. Palladium-catalyzed cross-coupling and nucleophilic aromatic substitution are the principal strategies employed for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling for Boronate Formation)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound serves as a versatile handle for such transformations, enabling the synthesis of a wide array of derivatives.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a widely used method for creating biaryl structures. rsc.orglibretexts.org In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 4-position of the benzenesulfonamide (B165840) core. A typical reaction involves the use of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like K₂CO₃ or Cs₂CO₃, and a suitable solvent system, often a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O). researchgate.netnih.govrsc.orgnih.gov The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings can be envisioned for the derivatization of this compound. The Heck reaction , for instance, would allow for the introduction of alkenyl groups, rug.nl while the Sonogashira coupling would enable the installation of alkynyl moieties. wikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.net The Buchwald-Hartwig amination provides a route to N-aryl derivatives by coupling with various amines. libretexts.orgwikipedia.orgdoi.orgorganic-chemistry.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of this compound This table presents hypothetical yet chemically plausible transformations based on established palladium-catalyzed coupling methodologies.

| Coupling Reaction | Reagent | Product |

|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | N-Cyclohexyl-4-phenylbenzenesulfonamide |

| Heck | Styrene | N-Cyclohexyl-4-styrylbenzenesulfonamide |

| Sonogashira | Phenylacetylene | N-Cyclohexyl-4-(phenylethynyl)benzenesulfonamide |

| Buchwald-Hartwig | Aniline | N-Cyclohexyl-4-(phenylamino)benzenesulfonamide |

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for the functionalization of the aryl ring. chemistrysteps.comyoutube.com This reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. wikipedia.orgnih.gov The sulfonamide moiety (-SO₂NHR) is considered to be an electron-withdrawing group, which should facilitate SNAr reactions on this compound.

In a typical SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govnih.gov Subsequent expulsion of the bromide ion restores the aromaticity of the ring and yields the substituted product. Common nucleophiles for SNAr reactions include amines, alkoxides, and thiolates. nih.govfishersci.co.ukyoutube.comrsc.org The reactions are often carried out in polar aprotic solvents like DMSO or DMF and may require elevated temperatures to proceed at a reasonable rate.

Table 2: Plausible Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound This table illustrates potential SNAr transformations with common nucleophiles.

| Nucleophile | Reagent | Product |

|---|---|---|

| Amine | Piperidine | N-Cyclohexyl-4-(piperidin-1-yl)benzenesulfonamide |

| Alkoxide | Sodium methoxide | N-Cyclohexyl-4-methoxybenzenesulfonamide |

| Thiolate | Sodium thiophenoxide | N-Cyclohexyl-4-(phenylthio)benzenesulfonamide |

Transformations Involving the Sulfonamide Moiety

The sulfonamide functional group itself is a site for further chemical modification, offering opportunities for N-alkylation, N-acylation, and, under certain conditions, cleavage of the sulfonamide bond.

Alkylation and Acylation Reactions of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide in this compound can be further functionalized through alkylation and acylation reactions. N-alkylation can be achieved by treating the sulfonamide with a suitable alkylating agent, such as an alkyl halide, in the presence of a base. For instance, the closely related N-cyclohexyl-4-methylbenzenesulfonamide has been successfully N-benzylated using benzyl (B1604629) chloride and sodium hydride in DMF. nih.gov This suggests that a similar strategy could be applied to this compound to introduce a variety of alkyl groups.

N-acylation of the sulfonamide nitrogen can be accomplished using acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a base such as pyridine (B92270) or triethylamine. reddit.comlibretexts.orgchemguide.co.uk These reactions lead to the formation of N-acylsulfonamides, which are an important class of compounds with diverse biological activities.

Table 3: Representative N-Alkylation and N-Acylation Reactions of this compound

| Reaction | Reagent | Product |

|---|---|---|

| N-Alkylation | Benzyl bromide | N-Benzyl-4-bromo-N-cyclohexylbenzenesulfonamide |

| N-Acylation | Acetyl chloride | N-Acetyl-4-bromo-N-cyclohexylbenzenesulfonamide |

Hydrolysis and Cleavage Studies of the Sulfonamide Bond

The sulfonamide bond is generally stable under many synthetic conditions. However, its cleavage can be achieved under specific, often harsh, hydrolytic conditions. Acid-catalyzed hydrolysis of sulfonamides typically requires strong acids and elevated temperatures. nih.govrsc.orgyoutube.com The mechanism involves protonation of the sulfonamide, followed by nucleophilic attack of water. The stability of the sulfonamide bond in this compound towards hydrolysis is an important consideration in the design of synthetic routes and in the context of its potential applications.

Base-mediated cleavage of sulfonamides is also possible but generally requires strong basic conditions and can be substrate-dependent. Studies on the hydrolytic stability and cleavage of the sulfonamide bond in this compound would provide valuable information regarding its chemical robustness and potential for use as a cleavable linker in certain applications.

Cyclohexyl Ring Modifications and Functionalization

The cyclohexyl moiety of this compound, while generally considered a non-reactive lipophilic group, can be a target for functionalization through modern synthetic methods. Directed C-H functionalization has emerged as a powerful strategy for the selective modification of otherwise inert C-H bonds. rsc.orgresearchgate.netnih.govnih.govresearchgate.net

Table 4: Potential Cyclohexyl Ring Functionalization Reactions via Directed C-H Activation This table presents hypothetical transformations based on modern C-H functionalization methodologies.

| Reaction Type | Reagent/Catalyst System | Potential Product |

|---|---|---|

| C-H Arylation | Aryl halide / Palladium catalyst | 4-Bromo-N-(arylcyclohexyl)benzenesulfonamide |

| C-H Oxidation | Oxidant / Metal catalyst | 4-Bromo-N-(hydroxycyclohexyl)benzenesulfonamide |

| C-H Amination | Amine source / Rhodium catalyst | 4-Bromo-N-(aminocyclohexyl)benzenesulfonamide |

Synthesis and Characterization of Novel Derivatives and Analogues

The structural framework of this compound offers several sites for chemical modification, enabling the synthesis of a diverse library of novel derivatives and analogues. The primary routes for derivatization involve substitution at the sulfonamide nitrogen, modification of the cyclohexyl ring, and transformation of the bromo-substituted phenyl ring.

The synthesis of N-substituted derivatives is a common strategy. This can be achieved by employing alternative amines in the initial synthesis, reacting 4-bromobenzenesulfonyl chloride with various primary or secondary amines instead of cyclohexylamine (B46788). eurjchem.com For instance, using amino acids or their esters as the amine component can lead to the formation of N-acyl-amino acid derivatives, a class of compounds with significant biological interest. mdpi.com A general method involves the reaction of 4-bromobenzenesulfonyl chloride with an L-valine residue, which has been demonstrated with a similar benzoic acid derivative. mdpi.com

Another major approach is the functionalization of the aromatic ring via cross-coupling reactions. The bromine atom serves as a versatile handle for introducing a wide range of substituents using palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the synthesis of analogues with varied electronic and steric properties on the phenyl ring. The synthesis of cyclic sulfonimidamides from related aryl sulfinamides has also been reported, suggesting a pathway to novel heterocyclic analogues. nih.gov

The characterization of these newly synthesized compounds relies on a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure, while Fourier-Transform Infrared (FTIR) spectroscopy helps to identify key functional groups like the S=O and N-H bonds. Mass spectrometry (MS) is used to confirm the molecular weight of the derivatives. For crystalline compounds, single-crystal X-ray diffraction provides definitive structural information, including bond lengths, angles, and conformation. eurjchem.comnih.gov The purity of the synthesized compounds is typically verified using High-Performance Liquid Chromatography (HPLC). mdpi.com

Interactive Table: Examples of Synthesized Derivatives of this compound

| Derivative Name | Method of Synthesis | Key Characterization Data | Reference |

| N-Cyclohexyl-4-vinylbenzenesulfonamide | Heck coupling of this compound with ethylene | ¹H NMR shows characteristic vinyl protons. | General method |

| N-Cyclohexyl-4-(phenylethynyl)benzenesulfonamide | Sonogashira coupling with phenylacetylene | IR spectrum shows C≡C stretch. | General method |

| 2-{4-[(N-Cyclohexylsulfamoyl)phenyl]}-L-valine | Acylation of L-valine with a derivative of the parent compound | MS confirms the addition of the valine moiety. | mdpi.com |

| 4-Amino-N-cyclohexylbenzenesulfonamide | Buchwald-Hartwig amination | ¹H NMR shows the appearance of an amino group signal. | General method |

Structure-Reactivity Relationships in Derived Compounds

The relationship between the chemical structure of the derivatives and their reactivity is a critical aspect of these studies. Modifications to the parent molecule, this compound, can significantly influence its chemical properties and reactivity in subsequent transformations.

The electronic nature of the substituent on the phenyl ring plays a pivotal role. Electron-withdrawing groups introduced in place of the bromine atom (e.g., nitro, cyano) would decrease the electron density on the sulfonamide sulfur atom, potentially making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., methoxy, alkyl) would increase electron density, potentially affecting the acidity of the N-H proton. In studies on related benzenesulfonamides, the nature of the "tail groups" has been shown to modulate specificity and binding affinity for biological targets like carbonic anhydrase isoforms. nih.gov This highlights how subtle changes to the periphery of the molecule can dictate its interactions.

Steric factors also have a profound impact on reactivity. The bulky cyclohexyl group can hinder reactions at the sulfonamide nitrogen. Replacing it with smaller or larger alkyl or aryl groups would modulate this steric hindrance. For instance, replacing the cyclohexyl group with a less bulky cyclopropyl (B3062369) group could allow for easier access to the nitrogen atom for reactions like acylation. ncert.nic.in The position of substituents on the phenyl ring also influences reactivity due to steric hindrance around the sulfonyl group.

The stability of reaction intermediates is another key factor. The formation of a more stable intermediate will generally lead to a faster reaction rate. For example, in electrophilic aromatic substitution reactions on the phenyl ring, the directing effects of the sulfonamide group and any other substituents will determine the position of the incoming electrophile by stabilizing the corresponding carbocation intermediate.

Interactive Table: Predicted Effects of Substitution on Reactivity

| Position of Substitution | Type of Substituent | Predicted Effect on Reactivity | Rationale | Reference |

| Phenyl Ring (para position) | Electron-withdrawing (e.g., -NO₂) | Increased reactivity of the sulfonyl group towards nucleophiles. | Decreases electron density at the sulfur atom. | nih.gov |

| Phenyl Ring (para position) | Electron-donating (e.g., -OCH₃) | Increased reactivity of the phenyl ring towards electrophilic substitution. | Activates the ring for electrophilic attack. | ncert.nic.in |

| Sulfonamide Nitrogen | Replacement of cyclohexyl with a smaller alkyl group | Decreased steric hindrance at the nitrogen and sulfur centers. | Allows for easier access by reagents. | ncert.nic.in |

| Cyclohexyl Ring | Introduction of functional groups (e.g., -OH) | Provides new sites for further derivatization. | The hydroxyl group can be a handle for esterification or etherification. | General Principle |

Investigation of Stereochemical Outcomes in Derivative Synthesis

The synthesis of derivatives of this compound can lead to products with one or more stereocenters, making the investigation of stereochemical outcomes crucial. Chirality can be introduced by using chiral amines in the initial synthesis, by modifying the existing cyclohexyl ring to create stereocenters, or by performing reactions on a prochiral center adjacent to the sulfonyl group.

Significant advances have been made in the stereoselective synthesis of sulfonamides. acs.org One robust method involves the use of α-chiral sulfinates as precursors. These sulfinates can be prepared in high stereochemical purity and then converted to α-C-chiral sulfonamides with retention of stereochemistry. organic-chemistry.orgorganic-chemistry.org This approach would involve synthesizing a chiral sulfinate from 4-bromobenzenesulfinic acid and a chiral auxiliary, followed by amination with cyclohexylamine. This method is noted for its efficiency and scalability. organic-chemistry.org

Another strategy is the electrophilic amination of stereochemically pure sulfinates with N-alkylhydroxylamine sulfonic acids, which also proceeds with retention of configuration. nih.gov The efficiency of this approach is often governed by steric factors. nih.gov The use of chiral auxiliaries, such as menthol (B31143) or diacetone-d-glucose, is a classic method for controlling stereochemistry in the synthesis of related sulfinyl compounds. acs.org

When synthesizing derivatives from the parent compound, the stereochemical outcome of reactions at the cyclohexyl ring must be considered. For example, the addition of a reagent across a double bond introduced into the cyclohexyl ring could result in either syn or anti addition, leading to different diastereomers. The facial selectivity of such reactions would be influenced by the steric bulk of the benzenesulfonamide group.

The separation and characterization of stereoisomers are typically accomplished using chiral High-Performance Liquid Chromatography (HPLC). The absolute stereochemistry of crystalline derivatives can often be determined unambiguously by single-crystal X-ray analysis. nih.gov

Interactive Table: Approaches to Stereoselective Synthesis of Derivatives

| Synthetic Strategy | Chiral Source | Expected Stereochemical Outcome | Mechanism/Key Feature | Reference |

| Amination of α-chiral sulfinates | Chiral thioether precursors | Retention of stereochemistry | Treatment of sulfinates with hydroxylamine (B1172632) sulfonate. | organic-chemistry.orgorganic-chemistry.org |

| Electrophilic Amination | Stereochemically pure sulfinates | Stereoretentive | Reaction with N-alkylhydroxylamine sulfonic acids. | nih.gov |

| Asymmetric Synthesis | Use of chiral auxiliaries (e.g., menthol) | Diastereoselective formation of products | The auxiliary directs the approach of the incoming reagent. | acs.org |

| Derivatization of Chiral Amines | L-amino acids | Retention of the amino acid's stereocenter | The chiral amine is incorporated into the final structure. | mdpi.com |

Future Research Directions and Unexplored Avenues for 4 Bromo N Cyclohexylbenzenesulfonamide

Exploration of Advanced Catalytic Systems for Synthesis

The conventional synthesis of 4-bromo-N-cyclohexylbenzenesulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine (B46788) in water, with sodium carbonate used to maintain pH. nih.gov While effective, future research is geared towards the development of more advanced and efficient catalytic systems.

A promising direction is the use of synergetic photoredox and copper catalysis. acs.org This method allows for the synthesis of sulfonamides from various aryl radical precursors, amines, and a sulfur dioxide source at room temperature in a single step. acs.org Such systems, often employing catalysts like iridium-based photoredox catalysts (e.g., fac-Ir(ppy)₃) in conjunction with a copper salt (e.g., CuCl₂), could offer higher yields, milder reaction conditions, and a broader substrate scope. acs.orgacs.org Investigating these modern catalytic approaches, such as those published in journals like Advanced Synthesis & Catalysis, could lead to more sustainable and atom-economical routes for producing this compound and its derivatives. goettingen-research-online.deresearchgate.net

Table 1: Comparison of Synthesis Methods for Sulfonamides

| Feature | Conventional Method | Advanced Catalytic Method (Photoredox/Copper) |

| Reactants | 4-bromobenzenesulfonyl chloride, cyclohexylamine | Aryl radical precursor, amine, SO₂ source |

| Catalyst | None (base-mediated) | Photoredox catalyst (e.g., fac-Ir(ppy)₃), Copper salt (e.g., CuCl₂) |

| Conditions | Room temperature, aqueous solution | Room temperature, often in an organic solvent, requires light source |

| Advantages | Simple, well-established | Milder conditions, potentially higher yields, broader scope |

| Reference | nih.gov | acs.org |

High-Pressure Crystallography and Variable-Temperature Structural Analysis

The molecular structure of this compound has been determined by single-crystal X-ray diffraction at ambient conditions. nih.govnih.gov The compound exhibits an L-shaped conformation with a central C—S—N—C torsion angle of -77.8 (3)°. nih.govnih.gov The crystal packing is characterized by N—H⋯O hydrogen bonds that form chains propagating along the mdpi.com direction. nih.gov

Future research could employ high-pressure crystallography to investigate the compound's structural response to mechanical stress. Such studies would provide insights into the compressibility of the crystal lattice, changes in intermolecular hydrogen bond distances, and potential pressure-induced phase transitions. This can help in understanding the stability and physical properties of sulfonamide-based materials under extreme conditions.

Variable-temperature structural analysis represents another unexplored avenue. Studies on other sulfonamides have shown that temperature can significantly influence their degradation rates and binding affinities to biological targets like enzymes. nih.govnih.gov For this compound, variable-temperature analysis could reveal subtle conformational changes, alterations in crystal packing, and the thermodynamics of its intermolecular interactions. Computational techniques, particularly Density Functional Theory (DFT), could complement these experimental studies by modeling crystal polymorphism and predicting how intermolecular forces change with temperature. nih.gov

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₂H₁₆BrNO₂S |

| Molecular Weight | 318.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C-S-N-C Torsion Angle | -77.8 (3)° |

| Key Intermolecular Interaction | N—H⋯O hydrogen bonds |

| CCDC Number | 788375 |

| Reference | nih.govnih.gov |

Integration with Materials Science for Functional Molecule Design

The structure of this compound, featuring a modifiable bromophenyl group, makes it an excellent scaffold for designing functional molecules for materials science and medicinal chemistry. The bromine atom can be readily substituted through various cross-coupling reactions, allowing for the attachment of diverse functional moieties.

Research on other benzenesulfonamide (B165840) derivatives has demonstrated their potential as:

Anticancer Agents: Many sulfonamides have been synthesized and evaluated as potent tubulin-targeting agents, which inhibit cell proliferation. nih.gov Others function as inhibitors of carbonic anhydrase IX, an enzyme associated with several cancers. rsc.org

Fluorescent Probes: By chemically linking a sulfonamide to a fluorophore, such as a naphthalimide, it is possible to create probes for fluorescent imaging. nih.gov These probes can be designed to target specific cells or tissues, offering a noninvasive method for cancer detection. nih.gov

Future work could focus on using this compound as a building block to synthesize novel compounds with tailored optical, electronic, or biological properties for advanced materials and therapeutic applications.

Table 3: Potential Applications of Functionalized Sulfonamide Derivatives

| Application Area | Example of Functionalization | Potential Use | Reference |

| Oncology | Synthesis of derivatives that bind to tubulin | Anti-proliferative agents for cancer therapy | nih.gov |

| Medical Diagnostics | Conjugation with naphthalimide fluorophores | Fluorescent probes for tumor cell imaging | nih.gov |

| Enzyme Inhibition | Design of molecules to fit the active site of carbonic anhydrase IX | Selective inhibitors for cancer treatment | rsc.org |

Development of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, real-time monitoring of the reaction progress is crucial. Advanced spectroscopic techniques offer non-invasive ways to track the concentrations of reactants, intermediates, and products, leading to improved yield, purity, and process control.

Future research could focus on implementing the following techniques:

Vibrational Spectroscopy: Techniques like Raman, Near-Infrared (NIR), and Mid-Infrared (MIR) spectroscopy provide detailed molecular-level information about the chemical composition of the reaction mixture in real time. mdpi.com

Fluorescence Spectroscopy: This highly sensitive method can be used to monitor reactions involving fluorescent species or to track the formation of fluorescent products. mdpi.com

Chromatography-Mass Spectrometry: Methods such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) are powerful for separating and identifying trace amounts of compounds in complex mixtures, making them ideal for monitoring reaction kinetics and purity. researchgate.net

The development and application of these in-situ analytical methods would represent a significant step forward in the process chemistry of this compound class.

Table 4: Spectroscopic Techniques for Reaction Monitoring

| Technique | Principle | Advantages | Limitations | Reference |

| Raman Spectroscopy | Inelastic scattering of monochromatic light | Provides detailed molecular structure, suitable for on-line monitoring | Can be complex, lower sensitivity for some analytes | mdpi.com |

| UV/Visible Spectroscopy | Absorption of UV or visible light | Simple, affordable, good for quantifying proteins and biomass | Lacks detailed structural information, less selective | mdpi.com |

| LC-MS/MS | Chromatographic separation followed by mass analysis | High sensitivity and selectivity for complex mixtures | Typically an offline (confirmatory) method, destructive | researchgate.net |

Multi-Scale Computational Modeling for Complex Systems Involving the Compound

Computational modeling provides a powerful tool to predict properties and understand behavior from the atomic to the macroscopic level. princeton.edu For this compound, a multi-scale modeling approach can offer profound insights that are difficult to obtain experimentally.

Quantum Mechanics (QM): At the most fundamental level, DFT calculations can be used to predict the compound's electronic structure, stability, and spectroscopic properties. nih.govnih.gov This approach can also elucidate reaction mechanisms and rationalize the stability of different crystal polymorphs. nih.govfapesp.br

Molecular Dynamics (MD): At a larger scale, classical MD simulations can model the behavior of the compound in complex environments. This includes simulating its interactions with biological macromolecules, such as enzymes, to predict binding affinity and mode of action, which is a common approach in drug design for sulfonamide-based inhibitors. rsc.orgacs.org

Heterogeneous Multi-scale Methods (HMM): These advanced methods bridge the gap between microscopic and macroscopic models. princeton.edu They could be used to simulate the bulk properties of a material incorporating this compound or to model its transport and distribution in a biological system, providing a holistic view of its behavior.

Applying these computational strategies would accelerate the discovery and optimization of new materials and applications based on this versatile chemical scaffold.

Table 5: Multi-Scale Modeling Approaches and Their Applications

| Modeling Scale | Computational Method | Potential Application for this compound | Reference |

| Atomic/Molecular | Density Functional Theory (DFT) | Predicting spectroscopic properties, reactivity, and crystal structure stability. | nih.govnih.gov |

| Supramolecular | Molecular Dynamics (MD) | Simulating interactions with biological targets (e.g., enzymes) or in materials. | rsc.orgacs.org |

| Continuum | Heterogeneous Multi-scale Methods (HMM) | Modeling bulk material properties or behavior in complex systems. | princeton.edu |

常见问题

Basic Research Questions

Q. What is the established synthetic protocol for 4-bromo-N-cyclohexylbenzenesulfonamide, and how is reaction completion monitored?

- Methodological Answer : The compound is synthesized by reacting 4-bromobenzenesulfonyl chloride (1.96 mmol) with cyclohexylamine (1.96 mmol) in distilled water under continuous stirring at room temperature. The pH is maintained at 8 using 3% sodium carbonate. Reaction progress is tracked via thin-layer chromatography (TLC). The product is crystallized from ethyl acetate, yielding colorless prisms (m.p. 375 K) .

Q. How is the crystal structure of this compound determined, and what key crystallographic parameters define its lattice arrangement?

- Methodological Answer : Single-crystal X-ray diffraction (monoclinic space group P2₁/c) is employed. Key parameters include unit cell dimensions (a = 11.25 Å, b = 6.26 Å, c = 19.97 Å, β = 97.2°) and a data-to-parameter ratio of 21.4. Supramolecular chains along the b-axis are mediated by N–H⋯O hydrogen bonds (R factor = 0.048, wR = 0.132). Hydrogen atoms are refined using riding models, and low-angle reflections affected by beam stop are omitted during refinement .

Q. What is the molecular conformation of the compound, and how does it influence intramolecular interactions?

- Methodological Answer : The molecule adopts an L-shaped conformation, quantified by a C1–S1–N1–C7 torsion angle of −77.8°. This geometry facilitates intramolecular C–H⋯O interactions (e.g., C2–C1–S1–O2 torsion angle = 18.8°). The cyclohexyl group exhibits a chair conformation, oriented perpendicular to the benzene ring plane .

Advanced Research Questions

Q. How do the supramolecular interactions of this compound differ from its 4-chloro analog, and what structural factors drive these differences?

- Methodological Answer : While both compounds adopt L-shaped conformations, the bromo derivative forms linear chains via N–H⋯O hydrogen bonds, whereas the chloro analog forms cyclic dimers (R²(8) motifs) around inversion centers. The larger van der Waals radius of bromine reduces packing efficiency compared to chlorine, altering hydrogen bond geometry (e.g., N–H⋯O distances and angles) .

Q. What strategies are recommended for resolving crystallographic data inconsistencies, such as omitted reflections during refinement?

- Methodological Answer : Exclude low-angle reflections affected by beam stop (e.g., 1 0 0 and 0 0 2) using multi-scan absorption correction (SADABS). Validate refinement with R-factor convergence (R = 0.048) and a high data-to-parameter ratio (21.4). Hydrogen atoms are modeled with riding constraints (C–H = 0.93–0.98 Å) and isotropic displacement parameters .

Q. How can computational modeling complement experimental data in predicting the compound’s reactivity or biological interactions?

- Methodological Answer : Density functional theory (DFT) calculations can correlate the L-shaped conformation with electronic properties (e.g., sulfonamide group polarity). Molecular docking studies may predict binding affinities to biological targets (e.g., carbonic anhydrase), guided by crystallographic hydrogen-bonding motifs. QSAR models can optimize substituent effects (e.g., bromine vs. chloro) on activity .

Q. What methodologies are employed to analyze the impact of halogen substitution (Br vs. Cl) on the compound’s physicochemical properties?

- Methodological Answer : Comparative crystallography (unit cell volume, halogen bonding propensity) and spectroscopic techniques (¹H/¹³C NMR, IR) quantify substituent effects. Thermogravimetric analysis (TGA) assesses thermal stability, while Hirshfeld surface analysis maps intermolecular interaction differences (e.g., Br⋯π vs. Cl⋯π contacts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。